

Preliminary Research Findings on PF-184563: A Technical Guide

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Compound of Interest

Compound Name: PF-184563

Cat. No.: B1679691

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Introduction

PF-184563 is a potent, selective, and orally bioavailable non-peptidic antagonist of the vasopressin V1a receptor.^{[1][2]} Discovered by Pfizer, it was initially investigated for the treatment of dysmenorrhoea.^[1] More recently, its high affinity and selectivity for the V1a receptor have led to its development as a positron emission tomography (PET) radioligand, [¹¹C]**PF-184563**, for the in vivo quantification and visualization of V1a receptors in peripheral organs.^{[3][4][5][6]} This guide provides a comprehensive overview of the preliminary research findings on **PF-184563**, including its pharmacological properties, experimental data, and the signaling pathway it modulates.

Core Data Summary

Pharmacological and Pharmacokinetic Properties

Parameter	Value	Reference
Binding Affinity (K _i) for V1a Receptor	0.9 nM	[3]
Selectivity (IC ₅₀)	>10,000 nM for V1B, V2, and Oxytocin Receptors	[3][4]
Bioavailability	34%	[1]
Protein Binding	69%	[1]
Elimination Half-life	1.8 hours	[1]

In Vivo and Ex Vivo Biodistribution of [¹¹C]PF-184563 in Rodents

The biodistribution of [¹¹C]PF-184563 has been evaluated in CD-1 mice at various time points post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ	5 min	15 min	30 min	60 min
Liver	25.1 ± 3.5	22.8 ± 2.1	18.9 ± 1.7	12.3 ± 1.1
Kidney	18.2 ± 2.8	15.1 ± 1.9	10.5 ± 1.3	6.8 ± 0.9
Spleen	10.5 ± 1.5	12.3 ± 1.8	11.8 ± 1.6	9.5 ± 1.2
Pancreas	8.9 ± 1.2	10.1 ± 1.4	9.8 ± 1.3	7.2 ± 1.0
Heart	6.2 ± 0.9	7.5 ± 1.1	7.1 ± 1.0	5.3 ± 0.8
Lungs	5.8 ± 0.8	4.1 ± 0.6	3.2 ± 0.5	2.1 ± 0.4
Muscle	2.1 ± 0.4	2.5 ± 0.5	2.3 ± 0.4	1.8 ± 0.3
Brain	0.8 ± 0.2	0.6 ± 0.1	0.4 ± 0.1	0.2 ± 0.1

Data presented as mean ± standard error (n=4). Data extracted from Haider et al. (2021).

Experimental Protocols

Radiosynthesis of [^{11}C]PF-184563

The radiosynthesis of [^{11}C]PF-184563 is performed via a methylation reaction using [^{11}C]methyl iodide ([^{11}C]CH₃I). The precursor, desmethyl-PF-184563, is reacted with [^{11}C]CH₃I in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated, and the resulting [^{11}C]PF-184563 is purified using high-performance liquid chromatography (HPLC).

Cell Uptake Studies

HEK293 cells stably expressing the human V1a receptor are used for in vitro uptake studies.

- Cells are seeded in 24-well plates and allowed to adhere overnight.
- The cells are then incubated with [^{11}C]PF-184563 at a concentration of 1 nM in a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin) for 30 minutes at 37°C.
- For blocking experiments, cells are pre-incubated with a V1a receptor antagonist (e.g., balovaptan at 10 μM) for 15 minutes prior to the addition of [^{11}C]PF-184563.
- After incubation, the cells are washed with ice-cold buffer, lysed, and the radioactivity is measured using a gamma counter.

In Vivo PET Imaging in Rodents

- Male CD-1 mice are anesthetized using isoflurane (2% for induction, 1.5% for maintenance).
- A tail-vein catheter is inserted for the injection of the radiotracer.
- [^{11}C]PF-184563 (approximately 3.7-7.4 MBq) is injected intravenously.
- Dynamic PET scans are acquired for 60 minutes using a small-animal PET scanner.
- The PET data is reconstructed using standard algorithms (e.g., 3D-OSEM).

- For blocking studies, a V1a antagonist (e.g., balovaptan, 1 mg/kg) is administered 15 minutes prior to the radiotracer injection.

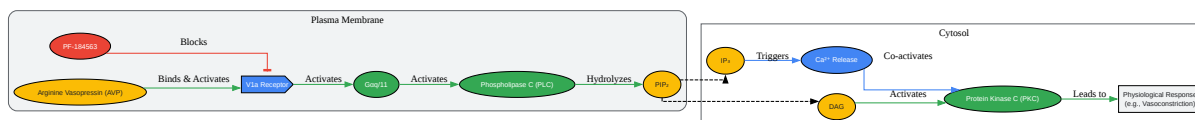
Ex Vivo Biodistribution Studies

- Following the PET scan or at predetermined time points after injection of [¹¹C]PF-184563 (5, 15, 30, and 60 minutes), mice are euthanized.
- Blood is collected via cardiac puncture, and major organs and tissues are dissected.
- The tissues are weighed, and the radioactivity is measured using a gamma counter.
- The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathway and Experimental Workflow

Vasopressin V1a Receptor Signaling Pathway

The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[2] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including vasoconstriction, smooth muscle contraction, and glycogenolysis.[7][8] PF-184563, as a V1a receptor antagonist, blocks the binding of AVP and inhibits this downstream signaling cascade.

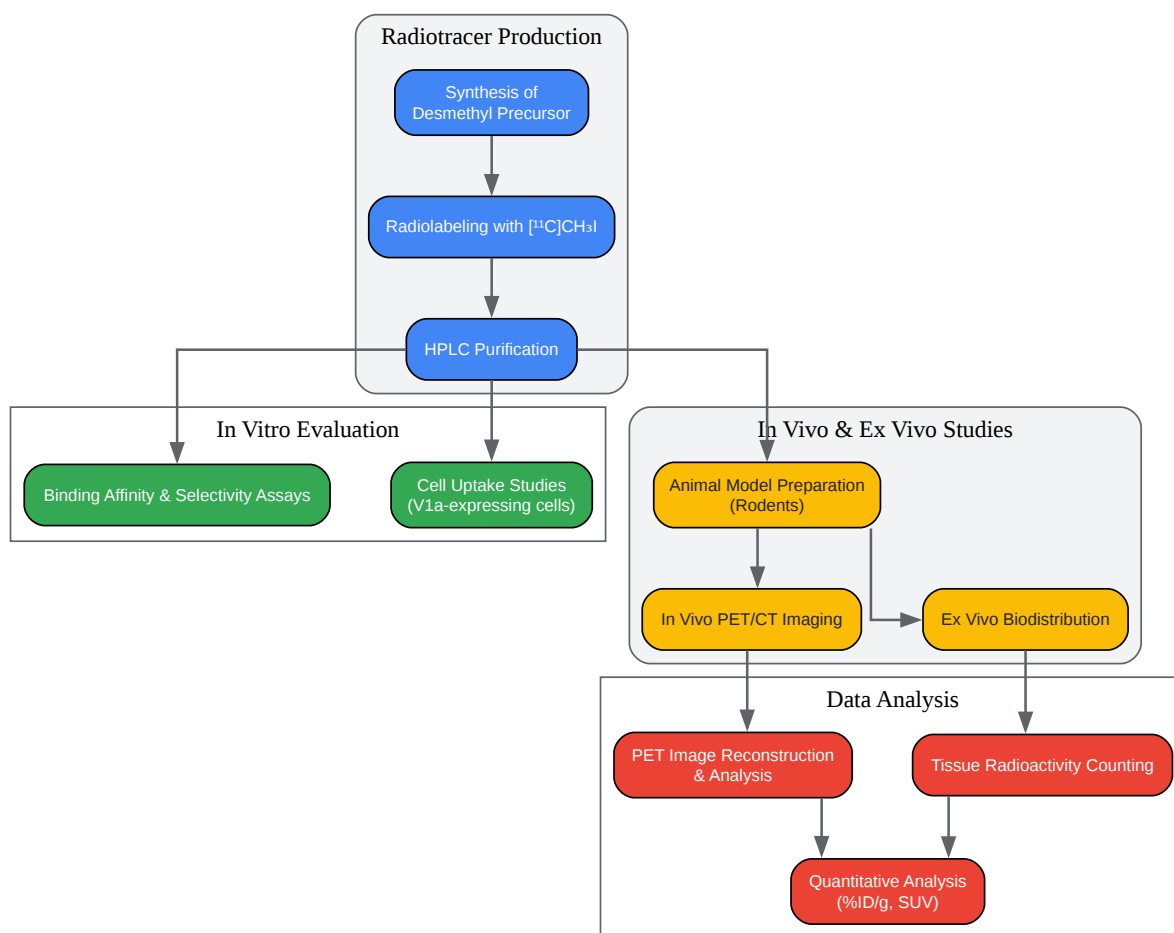


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V1a receptor signaling pathway and the antagonistic action of **PF-184563**.

Experimental Workflow for [¹¹C]PF-184563 PET Studies

The overall workflow for preclinical evaluation of [¹¹C]PF-184563 as a PET probe involves several key stages, from the initial chemical synthesis to in vivo imaging and data analysis.



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Preclinical experimental workflow for the evaluation of $[^{11}\text{C}]\text{PF-184563}$.

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